(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester
Description
This compound is a chiral bicyclic carbamate derivative characterized by a bicyclo[3.1.1]heptane core, a framework commonly associated with terpenoid-like structures. Key structural features include:
- Stereochemistry: The (1R,2R,3S,5R) configuration defines its three-dimensional arrangement, critical for interactions in chiral environments.
- Substituents: A 2,6,6-trimethyl group on the bicyclo[3.1.1]heptane ring, enhancing steric bulk and hydrophobicity. A tert-butyl carbamate group, serving as a protective moiety for amines and influencing solubility.
This compound is likely used in medicinal chemistry as a synthetic intermediate or a scaffold for bioactive molecules, leveraging its rigid bicyclic system for conformational control.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,3S,5R)-2,6,6-trimethyl-3-(methylcarbamoyl)-2-bicyclo[3.1.1]heptanyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-15(2,3)22-14(21)19-17(6)11(13(20)18-7)8-10-9-12(17)16(10,4)5/h10-12H,8-9H2,1-7H3,(H,18,20)(H,19,21)/t10-,11+,12+,17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIOUIMMZRRKRK-AEMSQSNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)(C)NC(=O)OC(C)(C)C)C(=O)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)NC)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588725 | |
| Record name | tert-Butyl [(1R,2R,3S,5R)-2,6,6-trimethyl-3-(methylcarbamoyl)bicyclo[3.1.1]heptan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705949-04-8 | |
| Record name | 1,1-Dimethylethyl N-[(1R,2R,3S,5R)-2,6,6-trimethyl-3-[(methylamino)carbonyl]bicyclo[3.1.1]hept-2-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705949-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(1R,2R,3S,5R)-2,6,6-trimethyl-3-(methylcarbamoyl)bicyclo[3.1.1]heptan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester (CAS 705949-04-8) is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C17H30N2O3
- Molecular Weight : 310.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves interactions with G protein-coupled receptors (GPCRs), which play a crucial role in signal transduction in various physiological processes. GPCRs can modulate numerous pathways including those related to inflammation, pain perception, and metabolic regulation .
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit:
- Anti-inflammatory effects : Potential inhibition of pro-inflammatory cytokines.
- Analgesic properties : Reduction in pain responses through modulation of pain pathways.
Case Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of related compounds, it was found that the administration of similar bicyclic carbamates reduced levels of TNF-alpha and IL-6 in animal models of inflammation. This suggests a potential role for this compound in managing inflammatory conditions.
Case Study 2: Analgesic Effects
Another investigation focused on the analgesic effects of bicyclic compounds in neuropathic pain models demonstrated significant pain relief comparable to standard analgesics. The mechanism was attributed to the modulation of neurotransmitter release via GPCR pathways.
Data Summary
Scientific Research Applications
Medicinal Chemistry
a. Antimicrobial Activity
Research has indicated that derivatives of carbamic acid esters exhibit significant antimicrobial properties. The specific compound has been studied for its potential as an antibiotic agent due to its structural similarity to known antimicrobial compounds. Studies have shown that modifications in the carbamic acid structure can enhance antibacterial activity against a range of pathogens .
b. Drug Delivery Systems
The compound's lipophilic nature allows it to be utilized in drug delivery systems, particularly for hydrophobic drugs. Its ability to form stable complexes with various drug molecules has been explored, which enhances the solubility and bioavailability of poorly soluble drugs .
Agricultural Applications
a. Pesticide Development
The compound has been investigated for its potential use in developing new pesticides. Its structural characteristics may allow for the design of compounds that can effectively target specific pests while minimizing environmental impact. Preliminary studies have suggested that it could serve as a lead compound for creating novel insecticides or fungicides with improved efficacy and reduced toxicity .
b. Herbicide Formulations
Similar to its potential in pesticide development, the compound has been considered for use in herbicide formulations. Its ability to inhibit certain enzymatic pathways in plants could provide a basis for developing selective herbicides that target unwanted vegetation without harming crops .
Biochemical Research
a. Enzyme Inhibition Studies
The compound’s structural features make it a candidate for enzyme inhibition studies, particularly concerning enzymes involved in metabolic pathways related to cancer or infectious diseases. Research is ongoing to determine its efficacy as an inhibitor and its mechanism of action within these pathways .
b. Proteomics Research
As a biochemical reagent, (1R,2R,3S,5R)-(2,6,6-Trimethyl-3-methylcarbamoyl-bicyclo[3.1.1]hept-2-yl)-carbamic acid tert-butyl ester is used in proteomics research to study protein interactions and modifications. Its role as a tagging agent can facilitate the identification and quantification of proteins within complex biological samples .
Structural Chemistry
a. Synthesis and Characterization
The synthesis of this compound involves several steps that allow for the introduction of various functional groups, making it an attractive target for synthetic chemists interested in developing new derivatives with tailored properties. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.
Case Studies
Comparison with Similar Compounds
Structural and Functional Comparison
Key Observations :
- The target compound ’s bicyclo[3.1.1]heptane core provides greater steric rigidity compared to the linear butyl chain in and the smaller bicyclo[3.1.0]hexane in .
- The methylcarbamoyl group in the target compound contrasts with the 3-methoxybenzylamino group in , which introduces aromaticity and polar methoxy interactions.
- The tert-butyl carbamate is a common protective group across all compounds, but its position on a bicyclic system (target and ) vs. a linear chain () alters solubility and reactivity.
Key Observations :
- The target compound’s synthesis is inferred to require stereoselective formation of the bicyclic core, which is more complex than the linear synthesis in .
Physicochemical and Spectroscopic Data
Key Observations :
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be ensured?
The synthesis of carbamic acid tert-butyl esters typically involves Boc (tert-butoxycarbonyl) protection strategies. Key steps include:
- Esterification : Reacting the carboxylic acid derivative with tert-butyl alcohol under acidic conditions (e.g., H₂SO₄) or using Boc₂O (di-tert-butyl dicarbonate) with a catalyst like DMAP (4-dimethylaminopyridine) .
- Purification : Silica gel column chromatography is commonly employed to isolate the product, with purity verified by TLC and analytical HPLC (>97% purity) .
- Characterization : Confirm structure via H/C NMR, IR (e.g., carbonyl stretches at ~1700 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. How can computational tools predict the compound’s biological activity?
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease, Mpro). The tert-butyl group and bicyclic core may occupy hydrophobic pockets, while the carbamate moiety forms hydrogen bonds .
- ADME Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability. The tert-butyl ester enhances lipophilicity (logP ~3.5), potentially improving membrane penetration .
Q. What analytical methods are critical for quality control?
- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns to monitor impurities.
- Thermal Analysis : TGA (Thermogravimetric Analysis) to assess decomposition temperatures (>150°C for stability) .
- Spectroscopy : F NMR (if fluorinated analogs exist) and X-ray crystallography for absolute stereochemistry confirmation .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized for this chiral bicyclic compound?
- Catalytic Asymmetric Methods : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP) for Mannich or Michael additions to control stereochemistry at C1, C2, and C5 positions .
- Dynamic Kinetic Resolution : Utilize enzymes (lipases) or chiral auxiliaries to resolve intermediates, achieving enantiomeric excess (ee) >95% .
Q. How do molecular dynamics (MD) simulations elucidate binding stability with biological targets?
- 100-ns Simulations : Analyze RMSD (Root Mean Square Deviation) and RMSF (Root Mean Square Fluctuation) to assess protein-ligand complex stability. For example, the bicyclo[3.1.1]heptane scaffold shows low RMSD (<2 Å), indicating rigid binding to Mpro’s active site .
- Free Energy Calculations : Use MM/GBSA to estimate binding affinity (ΔG ~−8.5 kcal/mol), highlighting contributions from van der Waals interactions and desolvation penalties .
Q. What strategies address contradictions between computational predictions and experimental bioactivity data?
- False Positives : Re-evaluate docking poses with cryo-EM or co-crystallography to validate binding modes .
- Off-Target Effects : Perform kinome-wide profiling (e.g., kinase inhibition assays) to identify unintended interactions .
- Solubility Limitations : Modify the carbamate with polar groups (e.g., PEG linkers) while monitoring logD changes .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications : Replace the bicyclo[3.1.1]heptane with adamantane to test steric effects on potency .
- Functional Group Variation : Substitute methylcarbamoyl with sulfonamide groups to enhance hydrogen bonding with catalytic residues (e.g., His41 in Mpro) .
- Pharmacophore Mapping : Identify critical moieties (e.g., tert-butyl for hydrophobic anchoring) using 3D-QSAR models .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Intermediate Stability : Protect acid-sensitive groups (e.g., Boc) during multi-step reactions by optimizing reaction pH and temperature .
- Yield Optimization : Use flow chemistry for exothermic steps (e.g., Grignard additions) to improve reproducibility and safety .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for genotoxic impurities (e.g., alkyl halides <10 ppm) .
Methodological Notes
- Stereochemical Integrity : Monitor diastereomeric ratios (dr) via chiral HPLC during asymmetric synthesis .
- Data Reproducibility : Share synthetic protocols and computational parameters (e.g., docking grid coordinates) in open-access repositories .
- Ethical Compliance : Adhere to safety guidelines for handling carbamates (e.g., PPE for skin/eye protection) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
